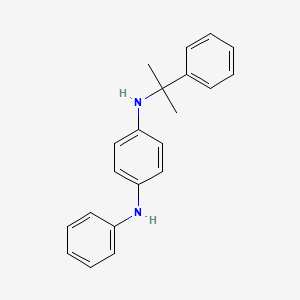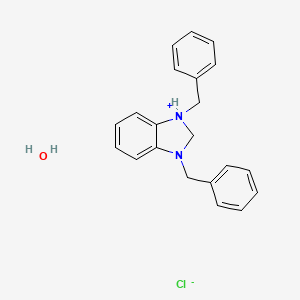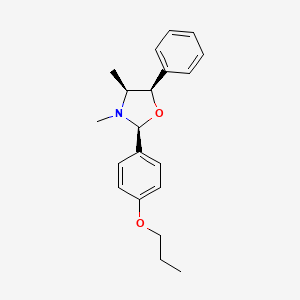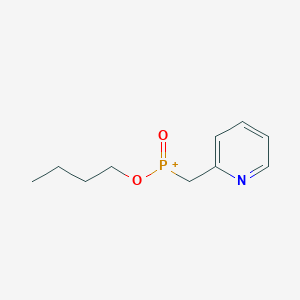
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester is an organic compound with the molecular formula C10H14NO2P It is a derivative of phosphinic acid where the hydrogen atom is replaced by a butyl ester group and a 2-pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-pyridinylmethyl)-, butyl ester typically involves the reaction of phosphinic acid derivatives with 2-pyridinylmethyl chloride and butanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which phosphinic acid, (2-pyridinylmethyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. In biological systems, it may also disrupt cellular processes by interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, (2-pyridinylmethyl)-, methyl ester
- Phosphinic acid, (2-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (2-pyridinylmethyl)-, propyl ester
Uniqueness
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The butyl ester group provides different steric and electronic properties compared to other esters, potentially leading to unique interactions with molecular targets and different pharmacokinetic properties.
Properties
CAS No. |
821009-76-1 |
|---|---|
Molecular Formula |
C10H15NO2P+ |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
butoxy-oxo-(pyridin-2-ylmethyl)phosphanium |
InChI |
InChI=1S/C10H15NO2P/c1-2-3-8-13-14(12)9-10-6-4-5-7-11-10/h4-7H,2-3,8-9H2,1H3/q+1 |
InChI Key |
AVIWKJCNYOPGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


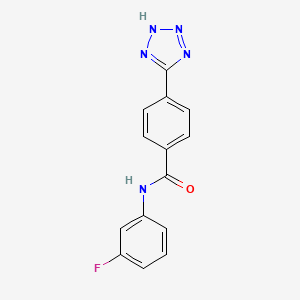
![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
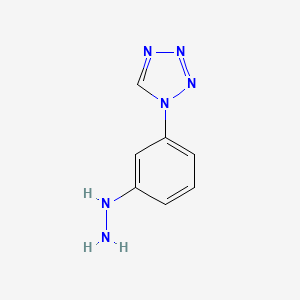
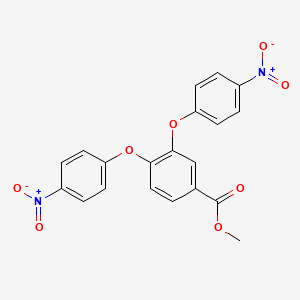

![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
![2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-](/img/structure/B15159034.png)
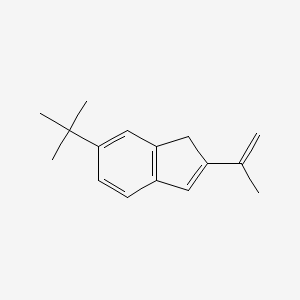
![1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-](/img/structure/B15159046.png)
![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)
